Cas no 126769-01-5 (3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE)

3-(2-Furoyl)quinoline-2-carboxaldehyde is a specialized organic compound featuring a quinoline core substituted with a 2-furoyl group and a formyl functional group at the 2-position. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and functional materials. The presence of both the aldehyde and furoyl moieties allows for versatile transformations, including condensation and cyclization reactions. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. The compound is typically handled under controlled conditions due to its sensitivity, requiring appropriate storage and handling to maintain stability and purity.
3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE structure
126769-01-5 structure
Product Name:3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE
CAS No:126769-01-5
MF:C15H9NO3
MW:251.236863851547
MDL:MFCD03427748
CID:91618
PubChem ID:57647686
Update Time:2025-06-11

3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE Chemical and Physical Properties

Names and Identifiers

    • 3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE
    • ATTO-TAG(TM) FQ DERIVATIZATION REAGENT
    • 3-(2-furoyl)quinoline-2-carbaldehyde
    • FQ Derivatization Reagent [3-(2-Furoyl)quinoline-2-carboxaldehyde)]
    • 3-(furan-2-carbonyl)quinoline-2-carbaldehyde
    • FQ Derivatization
    • FQCA
    • 3-(2-Furylcarbonyl)quinoline-2-carbaldehyde
    • 3-(Furan-2-ylcarbonyl)quinoline-2-carbaldehyde
    • 3-(Furan-2-ylcarbonyl)-2-quinolinecarbaldehyde
    • 3-[(Furan-2-yl)carbonyl]quinoline-2-carbaldehyde
    • 3-(2-Furoyl)quinoline-2-carboxaldehyde, >=95% (HPLC), suitable for fluorescence, BioReagent
    • MFCD03427748
    • 3-Fqca
    • J-100147
    • ATTO-TAG FQ; FQ
    • 2-Quinolinecarboxaldehyde,3-(2-furanylcarbonyl)-
    • SCHEMBL821725
    • DTXSID10155292
    • 126769-01-5
    • FT-0613553
    • 2-Quinolinecarboxaldehyde, 3-(2-furanylcarbonyl)-
    • 3-(2-Furanylcarbonyl)-2-quinolinecarboxaldehyde
    • MDL: MFCD03427748
    • Inchi: 1S/C15H9NO3/c17-9-13-11(15(18)14-6-3-7-19-14)8-10-4-1-2-5-12(10)16-13/h1-9H
    • InChI Key: PNCHURHVMDRFTR-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(C1=C(C=O)N=C2C=CC=CC2=C1)=O

Computed Properties

  • Exact Mass: 251.05800
  • Monoisotopic Mass: 251.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.2A^2
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 491.7±35.0 °C at 760 mmHg
  • Flash Point: 251.2±25.9 °C
  • Refractive Index: 1.673
  • Solubility: methanol: soluble
  • PSA: 60.17000
  • LogP: 2.87130
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26
  • FLUKA BRAND F CODES:10-21
  • Hazardous Material Identification: Xi Xn
  • Risk Phrases:R36/37/38
  • Safety Term:S26
  • Storage Condition:2-8°C

3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE Pricemore >>

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3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE Related Literature

Additional information on 3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE

Comprehensive Overview of 3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE (CAS No. 126769-01-5): Properties, Applications, and Industry Insights

3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE (CAS No. 126769-01-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This quinoline derivative features a unique molecular structure combining a furoyl group and an aldehyde functionality, making it valuable for various synthetic applications. Researchers particularly value its role as a versatile building block in medicinal chemistry, where it serves as a precursor for numerous biologically active molecules.

The growing interest in heterocyclic compounds like 3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE aligns with current trends in drug discovery, where scientists seek novel scaffolds for targeting challenging disease pathways. Recent literature highlights its potential in developing kinase inhibitors and antimicrobial agents, addressing pressing healthcare needs such as antibiotic resistance and targeted cancer therapies. The compound's electron-rich aromatic system enables diverse chemical modifications, allowing researchers to fine-tune properties for specific applications.

From a synthetic chemistry perspective, CAS 126769-01-5 offers several advantages. Its aldehyde group provides an excellent handle for condensation reactions, while the furoyl moiety contributes to the compound's overall polarity and potential for hydrogen bonding. These characteristics make it particularly useful in multicomponent reactions, a green chemistry approach that reduces waste and improves atom economy – key considerations in modern pharmaceutical manufacturing.

Material scientists have also explored applications of 3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE in organic electronics. The compound's conjugated π-system shows promise for developing organic semiconductors and luminescent materials, aligning with the growing demand for sustainable electronic components. Recent studies suggest potential in OLED technologies, where its structural features may contribute to improved charge transport properties.

Quality control of 126769-01-5 remains crucial for research applications. Advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry ensure the compound meets stringent purity standards required for sensitive synthetic applications. Storage typically recommends protection from light and moisture at controlled temperatures to maintain stability, with many suppliers offering custom packaging solutions for research-scale quantities.

The market for quinoline-based intermediates like 3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE continues to expand, driven by increasing R&D investment in pharmaceutical and specialty chemical sectors. Industry analysts note growing demand in emerging biotech hubs, particularly for high-purity research chemicals that enable cutting-edge drug discovery programs. Regulatory considerations for this compound vary by jurisdiction, but it generally falls under standard laboratory chemical guidelines when handled appropriately.

Future research directions for CAS 126769-01-5 may explore its potential in catalysis and supramolecular chemistry applications. The compound's ability to coordinate metals while maintaining organic solubility makes it interesting for developing hybrid materials. Additionally, its fluorescence properties warrant further investigation for bioimaging probes and sensor development, particularly in diagnostic applications where selective molecular recognition is crucial.

For researchers sourcing 3-(2-FUROYL)QUINOLINE-2-CARBOXALDEHYDE, considerations include supplier reliability, batch-to-batch consistency, and available technical documentation. Many manufacturers now provide comprehensive spectral data and certificates of analysis, enabling researchers to verify compound identity and purity before use in sensitive applications. Custom synthesis options are also available for projects requiring specific isotopic labeling or structural modifications.

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